Barium acrylate

概要

説明

Barium acrylate is a compound that is used in various industrial applications. It is a soft, silvery-gray metal and acts as a “getter,” or unwanted gas remover, for vacuum tubes, and as an additive to steel and cast iron .

Synthesis Analysis

Barium acrylate can be synthesized through various methods. One such method involves the Aldol Condensation of Methyl Acetate with Formaldehyde over Al2O3-Supported Barium Catalyst . Another method involves the solution radical polymerization of stearyl acrylate-co-behenyl acrylate .Molecular Structure Analysis

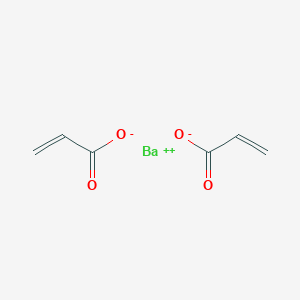

The molecular formula of Barium acrylate is C3H6BaO2 . Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives. They are made from acrylate monomer, which usually comprises esters containing vinyl groups .Chemical Reactions Analysis

Barium acrylate can undergo various chemical reactions. For instance, it has been used as a catalyst in the vapor phase aldol condensation of methyl acetate with formaldehyde . It can also react with barium nitrate to form a white precipitate .Physical And Chemical Properties Analysis

Barium acrylate is a powder to crystal substance with a very faint turbidity in water . It has a molecular weight of 211.41 .科学的研究の応用

Polymer Production

Acrylates, including Barium Acrylate, are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups . These materials are used in various applications due to their diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness .

Paints and Coatings

Acrylates are widely used in the production of paints and coatings . Their properties such as transparency, toughness, and hardness make them suitable for this application .

Adhesives

The flexibility and toughness of acrylates make them ideal for use in adhesives . They can bond a variety of surfaces together, providing a strong and durable bond .

Textiles

Acrylates are used in the textile industry due to their super-absorbency property . They can absorb and retain large amounts of water, making them useful in the production of diapers and other absorbent products .

Biomedical Applications

Acrylates find many applications in the biomedical field. For instance, they are used in the production of contact lenses and bone cements . Polymers based on an acrylate derivative of poly(ethylene glycol) (PEG) are currently being explored for applications in regenerative medicine .

Dentistry

In dentistry, acrylate polymers are used for various purposes. They are divided into hard (brittle), which includes acrylates for the production of plate denture bases, obturator prostheses, epitheses and maxillofacial prostheses, their repairs and lining, and soft (flexible), which are used for lining denture bases in special indications . CAD/CAM acrylate dentures are made from factory blocks of dental acrylates and show optimal mechanical and physical properties .

作用機序

Target of Action

Barium acrylate, like other barium compounds, primarily targets the gastrointestinal tract . It is used in various industrial applications and has been studied for its ability to catalyze the dehydration of lactic acid to acrylic acid .

Mode of Action

Barium acrylate acts as a catalyst in the dehydration of lactic acid to acrylic acid . The compound’s interaction with its targets involves a process where it facilitates the removal of water from lactic acid, resulting in the formation of acrylic acid .

Biochemical Pathways

It is known that the compound plays a role in thedehydration of lactic acid to acrylic acid . This process involves the removal of water from lactic acid, a reaction facilitated by barium acrylate .

Pharmacokinetics

It is known that barium compounds, in general, have low water solubility and high clearance from the body . These properties can impact the bioavailability of barium acrylate, potentially limiting its absorption and distribution within the body .

Result of Action

The primary result of barium acrylate’s action is the production of acrylic acid from lactic acid . This is achieved through a dehydration process facilitated by the compound . The efficiency of this reaction can be quite high, with studies reporting up to 99.8% lactic acid conversion and 74.0% acrylic acid selectivity .

Action Environment

The action of barium acrylate can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of the dehydration process . Additionally, the presence of other substances, such as ammonia, can modify the acid-base properties of barium acrylate, thereby affecting its catalytic activity .

Safety and Hazards

将来の方向性

Barium acrylate and related compounds have potential for future research and applications. For instance, the functionalization of barium titanate nanoparticles with 3- (trimethoxysilyl)propyl methacrylate (TMSPM) used as a linker to an acrylate-based matrix polymer has been studied for potential applications . Additionally, the field of Polymerization-induced self-assembly (PISA) is an emerging area of research that could potentially involve the use of barium acrylate .

特性

IUPAC Name |

barium(2+);prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQPQIFFWHMGGE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544919 | |

| Record name | Barium diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17989-90-1 | |

| Record name | Barium diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium Acrylate Monomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

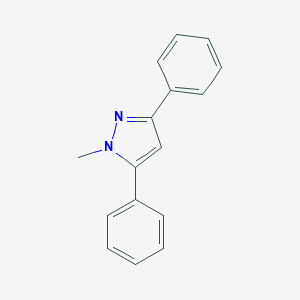

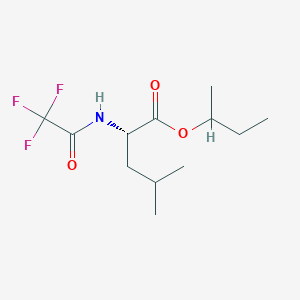

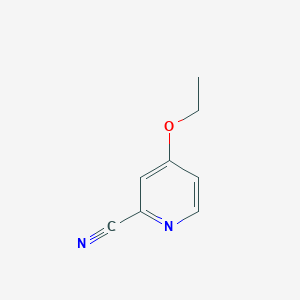

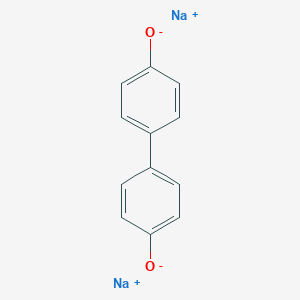

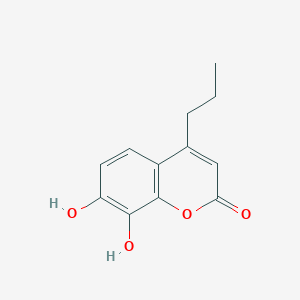

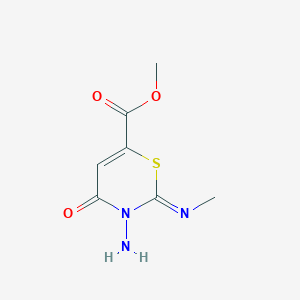

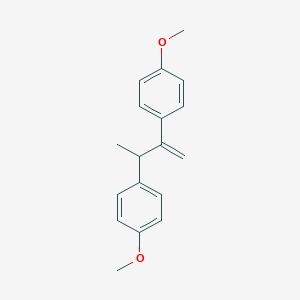

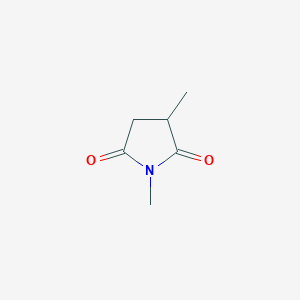

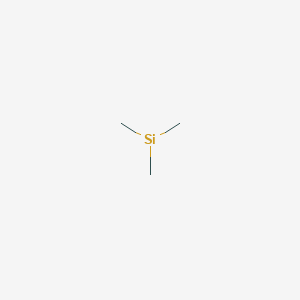

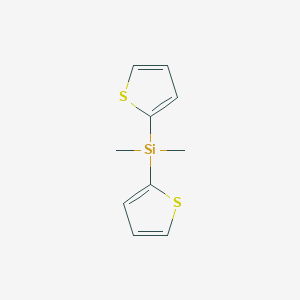

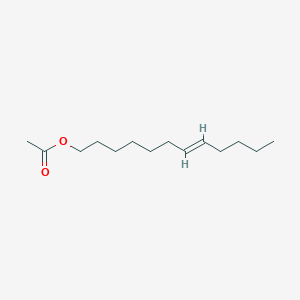

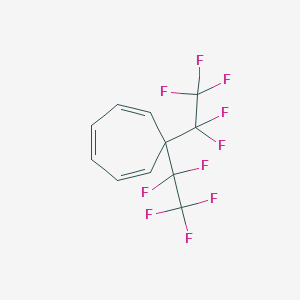

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structure of Dicalcium Barium Acrylate?

A1: Dicalcium Barium Acrylate (Ca₂Ba(C₂H₃CO₂)₆) exhibits a unique structural feature known as flip-flop disorder. This means that two out of its four independent acrylate molecules demonstrate dynamic behavior at room temperature. Specifically, the vinyl end groups of these molecules undergo 180° jumps around the intramolecular C-C bonds. [] This disorder, along with the observed translational-librational motion of the whole molecule, is attributed to hydrogen-hydrogen interactions between neighboring molecules. []

Q2: What kind of phase transitions does Dicalcium Barium Acrylate undergo?

A2: Dicalcium Barium Acrylate exhibits a ferroelastic phase transition at approximately 109°C. [] This transition involves a change in crystal structure from the orthorhombic space group Pnma (D16 2h) to the cubic space group Fd3m (O7 h). [] This transition is classified as second-order based on observations from both X-ray powder diffraction and optical birefringence measurements. []

Q3: How does the structure of Dicalcium Barium Acrylate relate to its birefringence?

A3: The spontaneous strain arising from the ferroelastic phase transition in Dicalcium Barium Acrylate can be directly linked to its optical birefringence. [] The relationship between these properties is described by effective photoelastic moduli, with values of p11,- p l2 = 0.29(3) and p44 = 0.41(3) determined experimentally. [] This connection provides valuable insights into the material's response to mechanical stress and its potential applications in areas such as sensing and optical devices.

Q4: Can Barium acrylate be used in polymerization reactions?

A4: Yes, Barium acrylate, along with other alkaline earth metal acrylates, can be copolymerized with styrene. [] Studies have shown that in Dimethyl sulfoxide, these copolymerizations result in a tendency for alternation in the polymer chain, with the degree of alternation increasing with the metal cation size (Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺). [] This suggests that the polarization of the vinyl group in the metal acrylate plays a significant role in the copolymerization process. []

Q5: Are there any related compounds with similar structural features?

A5: Yes, Dicalcium Barium Propionate (DBP) shares structural similarities with Dicalcium Barium Acrylate, particularly in their low-temperature phases. [] Both compounds exhibit orthorhombic structures with potential space groups of Pnma or Pn21a. [] Understanding the relationship between these two compounds could provide further insights into the factors influencing their phase transitions and physical properties.

Q6: What are the future research directions for Barium acrylate and related compounds?

A6: Future research on Barium acrylate and similar alkaline earth metal acrylates could explore their potential in various applications, such as:

- Developing novel polymers: Investigating the impact of different comonomers and polymerization conditions on the properties of copolymers containing Barium acrylate. []

- Designing functional materials: Exploring the use of Dicalcium Barium Acrylate and related compounds in applications that exploit their ferroelastic properties, such as sensors, actuators, and optical devices. []

- Understanding structure-property relationships: Conducting further studies to elucidate the role of molecular disorder and hydrogen bonding on the phase transitions and physical properties of these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。